4-(Bromomethyl)furan-2(5H)-one
Overview
Description
4-(Bromomethyl)furan-2(5H)-one is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The bromomethyl group attached to the furan ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Furan-2(5h)-ones, a group to which this compound belongs, are known to be present in a large number of natural products and drugs with diverse biological activities . These include antifungal, antibacterial, and anti-inflammatory activities .
Mode of Action
Furan-2(5h)-ones are known to interact with their targets to exert their biological effects . The bromomethyl group in 4-(Bromomethyl)furan-2(5H)-one could potentially undergo reactions with biological targets, leading to changes in their function.
Biochemical Pathways
Given the biological activities associated with furan-2(5h)-ones, it can be inferred that they may influence pathways related to fungal, bacterial, and inflammatory responses .
Result of Action
Given the biological activities associated with furan-2(5h)-ones, it can be inferred that they may have antifungal, antibacterial, and anti-inflammatory effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)furan-2(5H)-one plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions often result in the modification of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors involved in stress responses, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the bromomethyl group to nucleophilic sites on biomolecules, such as cysteine residues in proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range lead to diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and stress responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell determines its specific biochemical effects and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)furan-2(5H)-one can be synthesized through several methods. One common approach involves the bromination of furan-2(5H)-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 4-(hydroxymethyl)furan-2(5H)-one or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted furan derivatives.
Oxidation Reactions: Furan-2,5-dione and other oxidized products.
Reduction Reactions: 4-(Hydroxymethyl)furan-2(5H)-one and other reduced products.
Scientific Research Applications
4-(Bromomethyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)furan-2(5H)-one
- 4-(Hydroxymethyl)furan-2(5H)-one
- 4-(Methyl)furan-2(5H)-one
Uniqueness
4-(Bromomethyl)furan-2(5H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is more reactive than chlorine or hydroxyl groups, making it a valuable intermediate for various chemical transformations.
Properties
IUPAC Name |
3-(bromomethyl)-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKGXRKDWIWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343523 | |
Record name | 4-(Bromomethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61934-55-2 | |
Record name | 4-(Bromomethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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